

# CORM-401: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CORM-401

Cat. No.: B15614651

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**CORM-401** is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in biomedical research for its ability to deliver controlled amounts of carbon monoxide (CO) to biological systems. This guide provides an in-depth overview of its chemical properties, biological activities, and experimental considerations for its use in a research setting.

## Chemical Structure and Properties

**CORM-401**, with the IUPAC name Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)-, is a water-soluble compound that is relatively stable in solution.<sup>[1]</sup> Its structure features a central manganese atom coordinated to four carbonyl ligands and a dithiocarbamate ligand derived from N-methylglycine (sarcosine).

Table 1: Physicochemical Properties of **CORM-401**

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>6</sub> MnNO <sub>6</sub> S <sub>2</sub>	[1]
Molecular Weight	331.20 g/mol	[1]
CAS Number	1001015-18-4	[1]
Appearance	Light yellow to dark yellow powder	
Solubility	DMSO: 10 mg/mL	
Storage	-20°C, protected from light	

Table 2: Elemental Analysis of **CORM-401**

Element	Percentage
Carbon (C)	29.01%
Hydrogen (H)	1.83%
Manganese (Mn)	16.59%
Nitrogen (N)	4.23%
Oxygen (O)	28.98%
Sulfur (S)	19.36%
[Source:[1]]	

## Carbon Monoxide Release

A key feature of **CORM-401** is its ability to release multiple molecules of CO, a property that is enhanced under specific conditions.

CO Release Characteristics:

- Stoichiometry: **CORM-401** can release up to three CO molecules per mole of the compound. [1][2][3] The exact amount of CO released is dependent on the concentration of a CO

acceptor, such as myoglobin.[4]

- Triggers: The release of CO from **CORM-401** is notably increased in the presence of oxidants like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), tert-butyl hydroperoxide, and hypochlorous acid.[1][2][3] This oxidant-sensitive nature makes it a valuable tool for studying the effects of CO in environments with high oxidative stress.
- Kinetics: In the presence of myoglobin, the half-life for CO release from **CORM-401** has been reported to be approximately 6.2 minutes.[4]

Table 3: CO Release from **CORM-401** under Different Conditions

Condition	Moles of CO Released per Mole of <b>CORM-401</b>	Reference
In PBS buffer (1 mM <b>CORM-401</b> )	0.33	[4]
In the presence of 50 µM myoglobin	2.5	[4]
In the presence of 100 µM myoglobin	2.8	[4]
In the presence of 200 µM myoglobin	3.0	[4]
In the presence of 44 µM myoglobin	3.2	

## Biological and Pharmacological Activities

**CORM-401** has been shown to exert a variety of biological effects, primarily attributed to the release of CO. These activities include vasodilation, pro-angiogenic effects, anti-inflammatory actions, and modulation of cellular metabolism.

## Vascular and Angiogenic Effects

**CORM-401** induces vasorelaxation in pre-contracted aortic rings, an effect that is enhanced in the presence of  $H_2O_2$ .<sup>[1][2][3]</sup> Furthermore, it promotes the migration of endothelial cells and increases the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), indicating pro-angiogenic properties.<sup>[2][3]</sup>

## Anti-inflammatory Effects

In murine macrophages, **CORM-401** has been demonstrated to suppress the production of nitric oxide (NO) induced by Prevotella intermedia lipopolysaccharide (LPS).<sup>[5]</sup> This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.<sup>[5]</sup> The anti-inflammatory mechanism involves the upregulation of heme oxygenase-1 (HO-1) and the attenuation of NF- $\kappa$ B signaling.<sup>[5]</sup>

## Metabolic Modulation

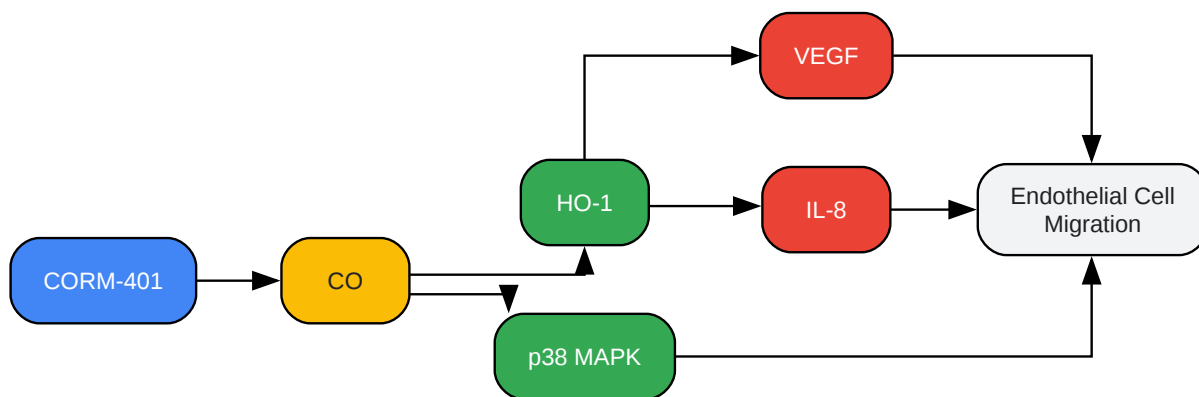
**CORM-401** has been shown to uncouple mitochondrial respiration and inhibit glycolysis in endothelial cells.<sup>[6]</sup> Orally administered **CORM-401** can increase body temperature by activating non-shivering thermogenesis in rats.<sup>[7]</sup> It also has beneficial effects on glucose metabolism in adipose tissue, which can improve glucose homeostasis in obese mice.<sup>[8]</sup>

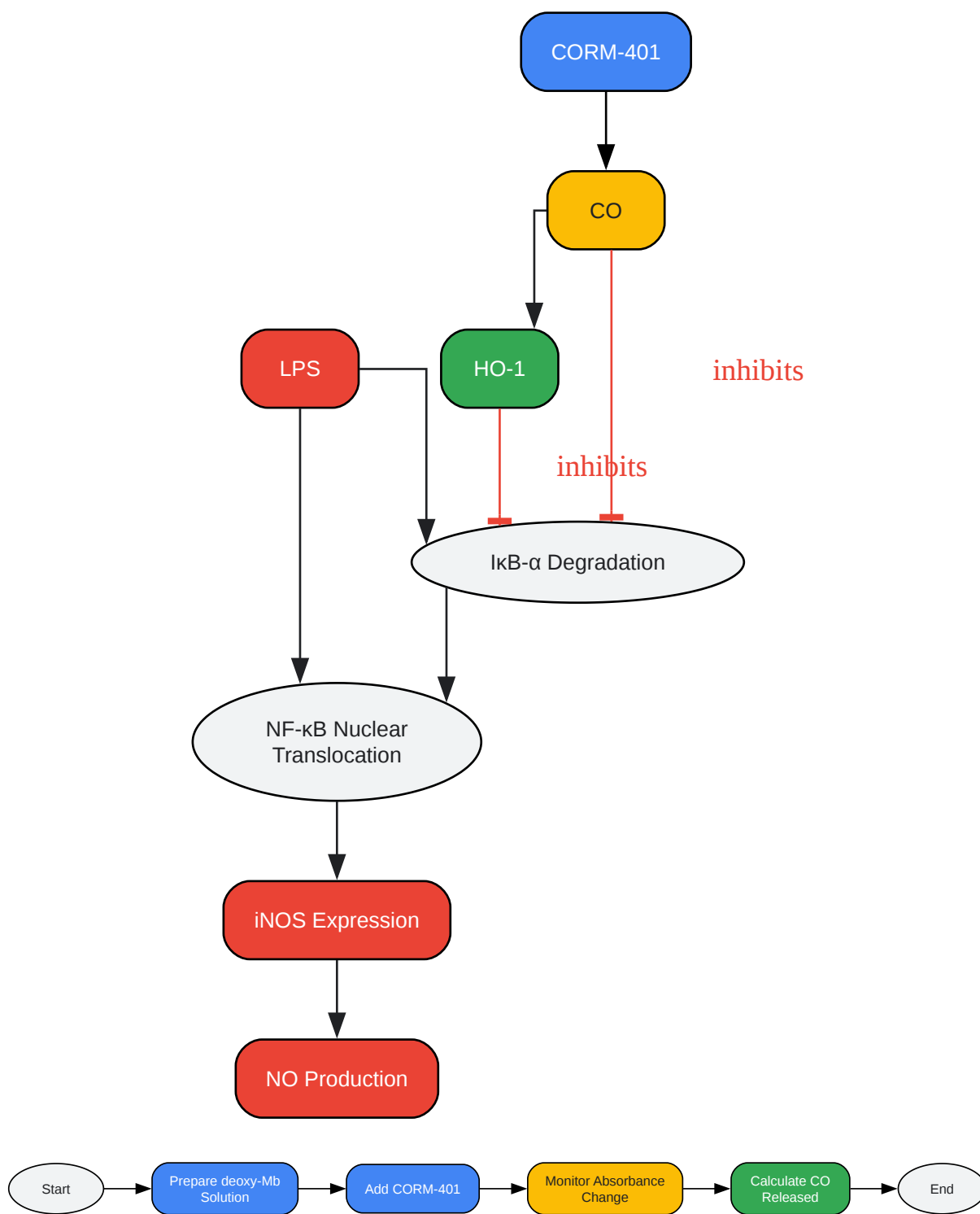
## Cytoprotective Effects

**CORM-401** has demonstrated protective effects against oxidative damage in cardiomyocytes.<sup>[9]</sup> It can also reduce cell death induced by TNF- $\alpha$ /CHX and  $H_2O_2$  in intestinal epithelial cells.<sup>[10]</sup>

## Signaling Pathways Modulated by CORM-401

The biological effects of **CORM-401** are mediated through the modulation of several key signaling pathways.





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